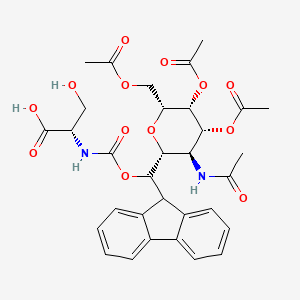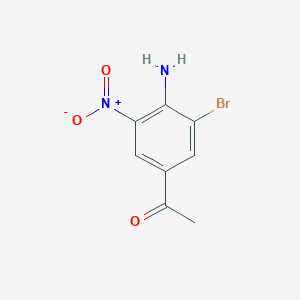
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrN2O3 It is a derivative of acetophenone, featuring a bromine, nitro, and amino group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 4-nitroacetophenone followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine in acetic acid for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products
Oxidation: 1-(4-Nitro-3-bromo-5-nitrophenyl)ethan-1-one.
Reduction: 1-(4-Amino-3-bromo-5-aminophenyl)ethan-1-one.
Substitution: 1-(4-Amino-3-hydroxy-5-nitrophenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, bromo, and nitro groups allows for diverse interactions at the molecular level, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-5-nitrophenyl)ethanone:
1-(3-Bromo-4-nitrophenyl)ethanone: Similar structure but different positioning of the nitro group, affecting its chemical properties.
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-one: Contains a fluorine atom instead of an amino group, leading to different reactivity and applications.
Uniqueness
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one is unique due to the presence of both amino and nitro groups on the phenyl ring, providing a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C8H7BrN2O3 |
|---|---|
Molekulargewicht |
259.06 g/mol |
IUPAC-Name |
1-(4-amino-3-bromo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7BrN2O3/c1-4(12)5-2-6(9)8(10)7(3-5)11(13)14/h2-3H,10H2,1H3 |
InChI-Schlüssel |
WTSABJUSHQVQRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


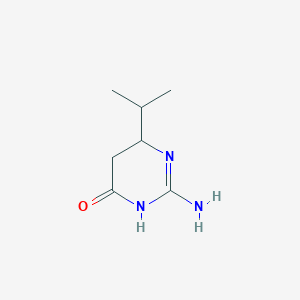
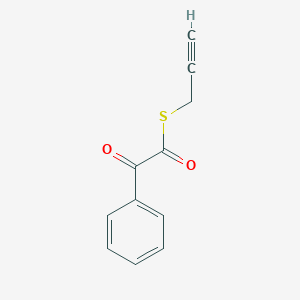
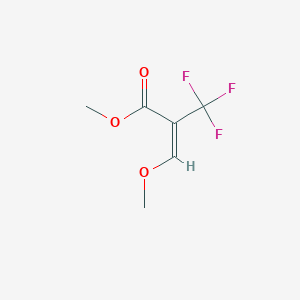

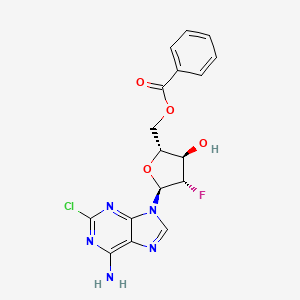
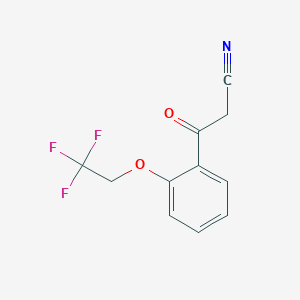
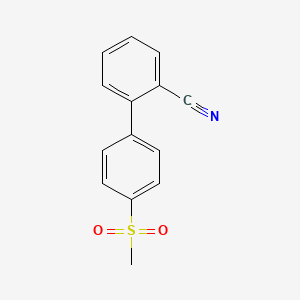
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

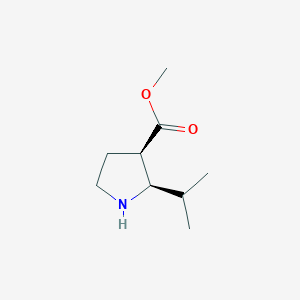
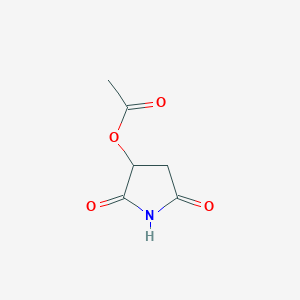
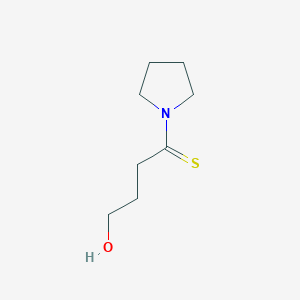
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
